Methyl 2,2-difluorobutanoate
Description
Methyl 2,2-difluorobutanoate (C₅H₈F₂O₂) is a fluorinated ester characterized by two fluorine atoms at the β-position of the butanoate backbone and a methyl ester group. Fluorinated esters are of significant interest in pharmaceutical and agrochemical industries due to fluorine’s ability to enhance metabolic stability, lipophilicity, and bioavailability . The methyl ester group likely confers lower molecular weight and higher volatility compared to ethyl or butyl analogs, influencing its reactivity and handling requirements .
Properties
Molecular Formula |
C5H8F2O2 |
|---|---|
Molecular Weight |
138.11 g/mol |
IUPAC Name |
methyl 2,2-difluorobutanoate |
InChI |
InChI=1S/C5H8F2O2/c1-3-5(6,7)4(8)9-2/h3H2,1-2H3 |
InChI Key |
UCEIWNYPVCASEM-UHFFFAOYSA-N |
SMILES |
CCC(C(=O)OC)(F)F |
Canonical SMILES |
CCC(C(=O)OC)(F)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares Methyl 2,2-difluorobutanoate with structurally related fluorinated esters and salts, highlighting molecular features and inferred properties:
Structural and Functional Differences
- Conversely, Butyl 2,2-difluorobutanoate’s longer alkyl chain increases hydrophobicity, making it less volatile but more suitable for lipid-based formulations .
- Fluorine Substitution : The 2,2-difluoro motif in all compounds enhances electronegativity and resistance to enzymatic degradation, a trait exploited in prodrug design .
- Salt vs. Ester Forms: Sodium 2,2-difluoro-3-methylbutanoate’s ionic nature improves aqueous solubility, contrasting with the organic ester forms, which are more lipid-soluble .
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